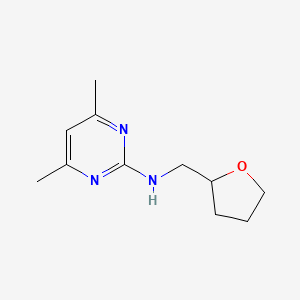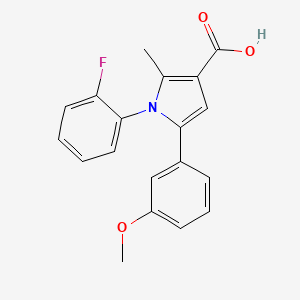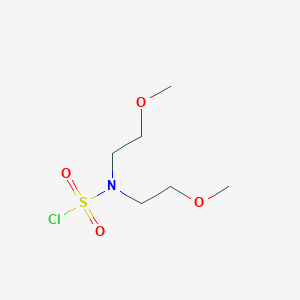![molecular formula C19H14F2N6O2 B2426934 2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(4-fluorophenyl)acetamide CAS No. 1251574-41-0](/img/structure/B2426934.png)
2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(4-fluorophenyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazolo[4,3-a]pyrimidine core, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the condensation of highly reactive chloromethyloxadiazoles with ethylenediamines . The structures of the synthesized compounds are usually confirmed using 1H NMR and mass spectra .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The 1,2,4-triazolo[4,3-a]pyrimidine core is isoelectronic with that of purines, making it a potentially viable bio-isostere of the purine ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the choice of substituents. For example, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, a compound with a similar structure was found to be a yellow solid with a melting point of 328–330 °C .Aplicaciones Científicas De Investigación
Anticancer Activity
1,2,4-Triazole derivatives have shown promising results in the field of cancer research. They have been found to exhibit chemopreventive and chemotherapeutic effects on cancer . The ability of these compounds to form specific interactions with different target receptors makes them a valuable pharmacophore in the design of anticancer drugs .
Antimicrobial Activity
These compounds have also been found to possess antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs, which is particularly important given the increasing prevalence of antibiotic-resistant bacteria.
Analgesic and Anti-inflammatory Activity
1,2,4-Triazole derivatives have been reported to exhibit analgesic and anti-inflammatory activities . This suggests that they could be used in the development of new pain relief and anti-inflammatory medications.
Antioxidant Activity
These compounds have been found to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures.
Antiviral Activity
1,2,4-Triazole derivatives have shown antiviral properties . They have been found to be active against a number of DNA and RNA viruses, making them potential candidates for the development of new antiviral drugs.
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . Enzyme inhibitors are often used in the treatment of diseases, as they can regulate the activity of enzymes and thus influence the metabolic reactions in which the enzymes are involved.
Direcciones Futuras
The future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. For example, the 1,2,4-triazolo[4,3-a]pyridine scaffold has been identified as a new player in the field of IDO1 catalytic holo-inhibitors, suggesting potential applications in cancer immunotherapy .
Propiedades
IUPAC Name |
2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O2/c20-12-1-5-14(6-2-12)22-16-9-10-26-18(24-16)25-27(19(26)29)11-17(28)23-15-7-3-13(21)4-8-15/h1-10H,11H2,(H,23,28)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKMWVIGLJNYTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=NN(C(=O)N3C=C2)CC(=O)NC4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(4-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-N-(5-chloro-2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2426851.png)
![N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2426855.png)




![N-(2-ethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2426865.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2426867.png)
![1-(2-Hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2426868.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2426870.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2426874.png)